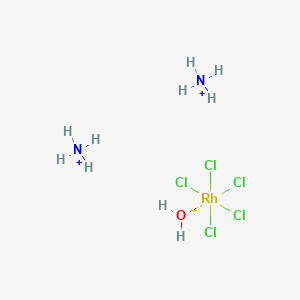![molecular formula C34H64Cl2FeP2Pd+2 B6298375 Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% CAS No. 917511-90-1](/img/structure/B6298375.png)
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%” is a chemical compound with the CAS RN®: 917511-90-1 . It is produced by Strem Chemicals, Inc . This compound has a molecular weight of 755.89 .
Molecular Structure Analysis
The molecular formula of this compound is C34H52Cl2FeP2Pd . The structure includes a palladium (Pd) atom, two chlorine (Cl) atoms, an iron (Fe) atom, two phosphorus (P) atoms, and a ferrocene moiety with two cyclohexyl groups attached to the phosphorus atoms .Chemical Reactions Analysis
This compound can be used as a catalyst in the synthesis of α, β-unsaturated amides by hydroaminocarbonylation of alkynes with tertiary amines .Physical and Chemical Properties Analysis
The compound is stable under room temperature conditions . The compound has a palladium content of 14.1% . More specific physical and chemical properties are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Catalysis in Cross-Coupling Reactions
This compound has been found effective as a catalyst in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. For instance, it has shown efficacy in the cross-coupling reaction of secondary alkyl Grignard reagents with allylic alcohols, producing cross-coupling products in high yields (Hayashi, Konishi, & Kumada, 1980). Similarly, its role in the cross-coupling of Grignard reagents with dichlorobenzenes has been documented, leading to the selective production of mono-alkylated and arylated benzenes (Katayama & Umeno, 1991).
Carbonylation Processes
The compound has also been applied in carbonylation processes, an important chemical reaction used in the production of carboxylic acids, esters, and other functional groups. A study highlighted its use in the carbonylation of ethylene in methanol and aqueous media, leading to various products depending on the reaction conditions (Bianchini et al., 2005).
Electrocatalysis and Electrochemistry
Research on the electrochemistry of related complexes, such as 1,1'-bis(dicyclohexylylphosphino)ferrocene, has been conducted to understand their redox behavior, which is essential for applications in electrocatalysis. This includes examining new complexes for their electrochemical properties and understanding their oxidation processes (Hagopian et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% is the organic compounds involved in various chemical reactions . It acts as a catalyst, facilitating the reaction process without being consumed .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions. It does so by lowering the activation energy required for the reaction to occur . The compound’s unique structure allows it to form temporary bonds with reactant molecules, bringing them closer together and making it easier for them to react .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the carbonylation reactions, cross-coupling reactions, and Suzuki reactions . These reactions are crucial for the synthesis of various organic compounds. The compound’s catalytic action can significantly affect these pathways, leading to more efficient production of the desired products .
Pharmacokinetics
In industrial applications, it’s important to consider the compound’s stability under various conditions, as well as its solubility in different solvents .
Result of Action
The primary result of the compound’s action is the accelerated synthesis of various organic compounds. By lowering the activation energy of the reactions, the compound allows these reactions to occur more rapidly and efficiently . This can lead to increased yields in industrial applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under appropriate temperatures . It is soluble in organic solvents such as chloroform and dichloromethane . Therefore, the choice of solvent can significantly impact the compound’s efficacy as a catalyst. Additionally, the compound should be handled with appropriate safety measures due to its toxicity .
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used as a biological material or organic compound for life science related research
Molecular Mechanism
It is known that this compound is used in palladium-catalyzed coupling reactions , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.
Eigenschaften
IUPAC Name |
dichloropalladium;dicyclohexyl(cyclopentyl)phosphanium;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H31P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*15-17H,1-14H2;2*1H;;/q;;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBXDQXBUYRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.Cl[Pd]Cl.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2FeP2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
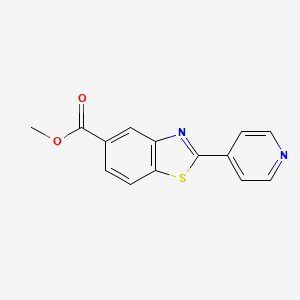
![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
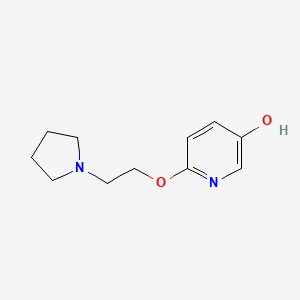
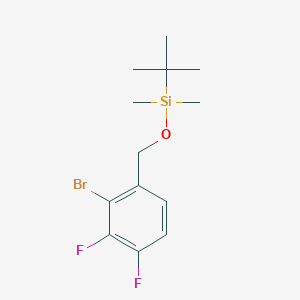
![tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6298326.png)


![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

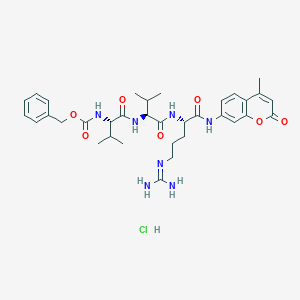
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

